Ethyltriacetoxysilane

Description

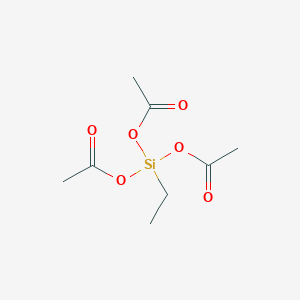

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[diacetyloxy(ethyl)silyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6Si/c1-5-15(12-6(2)9,13-7(3)10)14-8(4)11/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJLGCBCRCSXQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](OC(=O)C)(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027792 | |

| Record name | Ethyltriacetoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Off-white liquid with an odor of acetic acid; mp = 8.4 deg C; [OECD SIDS: IUCLID Data Set] Colorless liquid; mp = 7-9 deg C; [Alfa Aesar MSDS] | |

| Record name | Silanetriol, 1-ethyl-, 1,1,1-triacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyltriacetoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | Ethyltriacetoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17689-77-9 | |

| Record name | Ethyltriacetoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17689-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyltriacetoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017689779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanetriol, 1-ethyl-, 1,1,1-triacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyltriacetoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triacetoxyethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLTRIACETOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38023A64VV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Hydrolysis Mechanism and Kinetics of Ethyltriacetoxysilane

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyltriacetoxysilane (ETAS) is a reactive silane (B1218182) coupling agent widely utilized in various industrial applications, notably as a crosslinking agent in silicone sealants and adhesives. Its efficacy is intrinsically linked to its hydrolysis, a rapid chemical process that initiates the condensation and crosslinking cascade. This technical guide provides a comprehensive overview of the hydrolysis mechanism and kinetics of this compound, drawing from available scientific literature and technical reports. The document details the reaction pathway, summarizes key kinetic data, outlines relevant experimental methodologies, and presents visual representations of the chemical processes and experimental workflows.

Introduction

This compound (C8H14O6Si) is an organosilicon compound characterized by an ethyl group and three acetoxy groups attached to a central silicon atom.[1][2] The presence of the acetoxy groups renders the molecule highly susceptible to hydrolysis in the presence of moisture. This reaction is the fundamental first step in the curing process of acetoxy-cure silicone sealants, leading to the formation of a durable siloxane network.[1][3] Understanding the mechanism and kinetics of this hydrolysis is crucial for controlling curing rates, optimizing formulation properties, and ensuring the performance of the final product.

Hydrolysis Mechanism

The hydrolysis of this compound is a rapid process that involves the nucleophilic attack of water on the silicon atom, leading to the sequential cleavage of the three silicon-oxygen bonds of the acetoxy groups. The overall reaction can be summarized as follows:

Si(OCOCH₃)₃C₂H₅ + 3H₂O → Si(OH)₃C₂H₅ + 3CH₃COOH

This reaction yields ethylsilanetriol and three molecules of acetic acid.[4][5][6] The liberated acetic acid can act as a catalyst for further hydrolysis, contributing to the autocatalytic nature of the reaction.[7]

The hydrolysis proceeds in a stepwise manner, with each acetoxy group being replaced by a hydroxyl group. The intermediate species, ethyl(diacetoxy)silanol and ethyl(acetoxy)silanediol, are transient and highly reactive.

Following hydrolysis, the resulting ethylsilanetriol is unstable and readily undergoes self-condensation reactions. In these reactions, silanol (B1196071) groups react with each other to form siloxane bonds (Si-O-Si), releasing water as a byproduct. This condensation process leads to the formation of oligomeric and polymeric siloxanes, which constitute the backbone of the cured silicone material.[5][8] The condensation of these silanols is influenced by factors such as concentration and pH.[5]

Below is a DOT script representation of the hydrolysis and initial condensation pathway of this compound.

Kinetics of Hydrolysis

The hydrolysis of this compound is exceptionally rapid. This high reactivity is a key characteristic, making detailed kinetic studies challenging.

3.1. Quantitative Data

Due to the extremely fast reaction rate, precise determination of rate constants through conventional regression modeling has proven difficult.[5] However, semi-quantitative data is available, which underscores the rapid nature of the hydrolysis.

| Parameter | Value | pH | Temperature (°C) | Reference |

| Half-life (t₁/₂) | < 13 seconds | 7 | Not Specified | [4] |

| Half-life (t₁/₂) | < 0.2 minutes | 4 | 25 | [5] |

| Half-life (t₁/₂) | < 0.2 minutes | 7 | 25 | [5] |

| Half-life (t₁/₂) | < 0.2 minutes | 9 | 25 | [5] |

Table 1: Summary of Hydrolysis Half-life for this compound

The data clearly indicates that the hydrolysis of this compound is essentially complete within seconds to a fraction of a minute across a range of pH values.[5] The reaction is catalyzed by both acids and bases.[9]

3.2. Factors Influencing Hydrolysis Rate

Several factors can influence the rate of silane hydrolysis:

-

pH: Both acidic and basic conditions catalyze the hydrolysis of alkoxysilanes, with the rate generally being at a minimum around neutral pH.[9]

-

Steric Effects: The steric bulk of the alkyl and alkoxy/acetoxy groups can affect the rate of hydrolysis.

-

Solvent: The choice of solvent can impact the solubility of the silane and the availability of water, thereby influencing the reaction kinetics.[10][11][12]

-

Temperature: As with most chemical reactions, an increase in temperature will generally increase the rate of hydrolysis.

Experimental Protocols

Studying the kinetics of a rapid reaction like the hydrolysis of this compound requires specialized techniques capable of monitoring the reaction in real-time. While specific detailed protocols for this compound are scarce due to its high reactivity, methodologies used for other, similar silanes can be adapted.

4.1. In-situ Spectroscopic Monitoring

Techniques such as Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying silane hydrolysis and condensation.[6][13]

Experimental Workflow: In-situ NMR Spectroscopy

A general workflow for studying the hydrolysis of a silane using NMR is as follows:

-

Sample Preparation: A solution of the silane in a suitable deuterated solvent is prepared. The reaction is initiated by the addition of a controlled amount of D₂O.

-

NMR Data Acquisition: The reaction mixture is immediately placed in the NMR spectrometer, and spectra (e.g., ¹H, ¹³C, ²⁹Si) are acquired at regular, short intervals.

-

Data Analysis: The disappearance of the parent silane peaks and the appearance of product peaks (e.g., acetic acid, silanols) are monitored over time. Integration of these peaks allows for the determination of the concentration of each species as a function of time.

-

Kinetic Modeling: The concentration-time data can then be used to determine the reaction order and rate constants.

Below is a DOT script illustrating a general experimental workflow for kinetic analysis of silane hydrolysis.

4.2. OECD Guideline 111: Hydrolysis as a Function of pH

This guideline provides a standardized method for determining the rate of hydrolysis of chemicals in aqueous solutions at different pH values (typically 4, 7, and 9).[5] For a substance as reactive as this compound, the protocol would involve:

-

Preparing sterile aqueous buffer solutions at the desired pH values.

-

Adding a small amount of this compound to each buffer solution under controlled temperature.

-

At predetermined, very short time intervals, taking aliquots of the reaction mixture.

-

Quenching the reaction immediately (if possible) and analyzing the concentration of the remaining this compound and/or the formed acetic acid using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Given the rapid hydrolysis, a stopped-flow apparatus coupled with a rapid detection method would be more appropriate for accurately measuring the kinetics.

Conclusion

The hydrolysis of this compound is an extremely rapid and fundamental chemical process that underpins its utility as a crosslinking agent. The reaction proceeds via a stepwise nucleophilic attack by water, yielding ethylsilanetriol and acetic acid. The silanetriol subsequently undergoes condensation to form a stable polysiloxane network. While the fast reaction rate makes detailed kinetic characterization challenging, the available data consistently demonstrates a half-life on the order of seconds. The mechanism and kinetics are influenced by factors such as pH and temperature. The study of such rapid reactions necessitates the use of in-situ, time-resolved spectroscopic techniques. A thorough understanding of this hydrolysis reaction is paramount for professionals in materials science and formulation chemistry to effectively control and optimize the curing process of silicone-based materials.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H14O6Si | CID 87244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gelest.com [gelest.com]

- 8. scribd.com [scribd.com]

- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 10. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]

- 11. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

Synthesis and purification of Ethyltriacetoxysilane for research purposes

An In-depth Technical Guide to the Synthesis and Purification of Ethyltriacetoxysilane for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (ETAS), CAS No. 17689-77-9, is an organosilicon compound featuring a central silicon atom bonded to an ethyl group and three acetoxy groups. It is typically a colorless to pale yellow liquid with a distinct odor of acetic acid.[1][2] The compound's high reactivity, particularly its rapid hydrolysis in the presence of moisture, is a key characteristic. This reaction releases acetic acid and forms reactive silanols, which can then undergo condensation to form stable siloxane networks.[1][3]

This property makes ETAS a vital component in materials science, where it primarily functions as a cross-linking agent for room-temperature-vulcanizing (RTV-1) silicone sealants and adhesives.[1][2][4] In these applications, the controlled hydrolysis and condensation upon exposure to atmospheric moisture cure the polymer matrix, establishing robust cross-linked structures. While not a direct therapeutic agent, its utility in creating stable, biocompatible silicone polymers makes it a compound of interest for drug development professionals working on medical devices, specialized coatings, and controlled-release formulations.

This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound for research and development purposes.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its effective use. The following tables summarize its key physical properties and characterization data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17689-77-9 | [5] |

| Molecular Formula | C₈H₁₄O₆Si | [5] |

| Molecular Weight | 234.28 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Odor | Acrid, vinegar-like (acetic acid) | [1] |

| Melting Point | 7-9 °C | [4][6] |

| Boiling Point | 227 °C @ 760 mmHg (1013 hPa) 98 °C @ 4 mmHg | [1][3][6] |

| Density | 1.14 g/mL at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.411 | [1][2] |

| Flash Point | 106.7 °C | [2] |

| Moisture Sensitivity | Highly sensitive; rapidly hydrolyzes | [7][1][3] |

Table 2: Spectroscopic Data for this compound

| Technique | Data Description | Reference(s) |

| ¹H NMR | Spectra available in chemical databases. | [1] |

| ¹³C NMR | Spectra available in chemical databases. | [1] |

| GC-MS | A primary technique for purity assessment and identification. | [8] |

| IUPAC Name | [diacetyloxy(ethyl)silyl] acetate | [5] |

| SMILES | CC--INVALID-LINK--(OC(C)=O)OC(C)=O | [6] |

| InChIKey | KXJLGCBCRCSXQF-UHFFFAOYSA-N | [6] |

Synthesis and Purification Workflow

The overall process for obtaining high-purity this compound involves a two-stage process: synthesis from commercially available precursors followed by a multi-step purification to remove byproducts and unreacted starting materials.

Experimental Protocols

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Ethyltrichlorosilane, acetyl chloride, and the product (due to hydrolysis) are corrosive and moisture-sensitive.[7][3] Appropriate personal protective equipment (safety glasses, lab coat, and acid-resistant gloves) is mandatory. All glassware must be thoroughly dried before use.

Synthesis of this compound

This protocol is based on the reaction between ethyltrichlorosilane and acetic anhydride, which produces this compound and acetyl chloride as a byproduct.[9] An excess of acetic anhydride is used to ensure complete conversion of the chlorosilane.

Reaction: C₂H₅SiCl₃ + 3 (CH₃CO)₂O → C₂H₅Si(OCOCH₃)₃ + 3 CH₃COCl

Materials & Equipment:

-

Ethyltrichlorosilane (EtSiCl₃)

-

Acetic Anhydride ((Ac)₂O)

-

500 mL three-neck round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Nitrogen or Argon gas inlet

Procedure:

-

Setup: Assemble the reaction apparatus under an inert atmosphere (N₂ or Ar). Equip the flask with a magnetic stir bar, reflux condenser, and a dropping funnel.

-

Reagents: Charge the flask with acetic anhydride (130 g, 1.27 mol).

-

Reaction: Begin stirring and gently heat the acetic anhydride. Slowly add ethyltrichlorosilane (65.4 g, 0.40 mol) dropwise from the dropping funnel. The reaction is exothermic; control the addition rate to maintain a steady reflux.

-

Heating: After the addition is complete, heat the mixture to a gentle reflux (approx. 120-130 °C) and maintain for 2-3 hours to ensure the reaction goes to completion.[10]

-

Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. The resulting solution is the crude product mixture.

Table 3: Stoichiometry for this compound Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| Ethyltrichlorosilane | 163.51 | 65.4 | 0.40 | 1.0 |

| Acetic Anhydride | 102.09 | 130.0 | 1.27 | 3.18 |

| Theoretical Yield (ETAS) | 234.28 | 93.7 | 0.40 | - |

| Reported Yield | - | - | - | ~94%[9] |

Purification by Fractional Distillation

Purification is achieved in two steps: an initial atmospheric distillation to remove the volatile acetyl chloride byproduct, followed by vacuum distillation to isolate the pure this compound.

Equipment:

-

Distillation apparatus (heating mantle, distillation flask, fractionating column, condenser, receiving flask)

-

Vacuum pump, tubing, and pressure gauge (manometer)

Procedure:

Step 1: Removal of Acetyl Chloride (Atmospheric Distillation)

-

Transfer the crude reaction mixture to a distillation flask.

-

Assemble the apparatus for atmospheric fractional distillation.

-

Gently heat the mixture. Collect the fraction boiling at approximately 51 °C, which is acetyl chloride.

-

Continue distillation until the temperature begins to rise significantly, indicating that the majority of the acetyl chloride has been removed.

-

Cool the distillation pot containing the crude this compound residue.

Step 2: Purification of this compound (Vacuum Distillation)

-

Reconfigure the apparatus for vacuum distillation. Ensure all connections are secure and properly greased to maintain a vacuum.

-

Apply vacuum to the system, aiming for a stable pressure of approximately 4 mmHg.

-

Once the vacuum is stable, begin heating the distillation flask.

-

Discard any initial low-boiling fractions.

-

Collect the main fraction that distills at 98 °C under 4 mmHg pressure .[1][6] This is the pure this compound.

-

Once the product has been collected, release the vacuum and allow the apparatus to cool. Store the purified product in a tightly sealed container under an inert atmosphere to prevent hydrolysis.[7]

Handling, Storage, and Safety

-

Handling: Due to its reactivity with water, always handle this compound under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[7] Hydrolysis produces corrosive acetic acid.[1][3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and incompatible materials such as alcohols, alkalis, and oxidizing agents.[7]

-

Safety: The compound is corrosive and can cause severe skin burns and eye damage.[8] In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention. Inhalation may irritate the respiratory tract.[7]

References

- 1. (Triacetoxy)ethylsilane | 17689-77-9 [chemicalbook.com]

- 2. Premium this compound Manufacturer, Certified Silicone Material Supplier | lyringroup.com [lyringroup.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C8H14O6Si | CID 87244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. gelest.com [gelest.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. CN102321114A - Method for synthesizing acetoxylsilane - Google Patents [patents.google.com]

- 10. Experiments - Synthesis of triacetoxymethylsilane [chemiedidaktik.uni-wuppertal.de]

Spectroscopic Analysis of Ethyltriacetoxysilane: A Technical Guide

Introduction

Ethyltriacetoxysilane (ETAS), with the chemical formula C₈H₁₄O₆Si, is a versatile organosilicon compound.[1][2][3] It serves as a crucial intermediate and a sealant, finding applications as an adhesion promoter and a chemical reaction regulator in various consumer and industrial products.[1] Due to its reactive nature, particularly its hydrolysis to release acetic acid, a thorough understanding of its molecular structure is paramount for its application and for quality control.[4][5] This guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy.

This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize these analytical techniques for molecular characterization.

Spectroscopic Data

The following sections present the characteristic spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide definitive information about the ethyl and acetoxy groups attached to the silicon atom.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the ethyl (-CH₂CH₃) and the acetoxy (-OCOCH₃) protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.95 | Triplet | 3H | -Si-CH₂-CH₃ |

| ~1.25 | Quartet | 2H | -Si-CH₂ -CH₃ |

| ~2.05 | Singlet | 9H | -O-CO-CH₃ |

Data are predicted based on typical chemical shifts for similar functional groups.

¹³C NMR (Carbon-13) NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~6.5 | -Si-C H₂CH₃ |

| ~7.5 | -Si-CH₂C H₃ |

| ~21.0 | -O-CO-C H₃ |

| ~170.0 | -O-C O-CH₃ |

Data sourced from SpectraBase and may vary slightly depending on the solvent and experimental conditions.[6][7]

Vibrational Spectroscopy: FTIR and Raman

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These are particularly useful for identifying functional groups.

FTIR Spectroscopy Data

The FTIR spectrum of this compound is dominated by strong absorptions from the carbonyl and Si-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Medium | C-H stretch (asymmetric) |

| ~2940 | Medium | C-H stretch (symmetric) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1370 | Medium | C-H bend (methyl) |

| ~1240 | Strong | C-O stretch (ester) |

| ~1020 | Strong | Si-O-C stretch |

| ~800 | Strong | Si-C stretch |

Data are predicted based on characteristic vibrational frequencies for silane (B1218182) derivatives.[8]

Raman Spectroscopy Data

Raman spectroscopy provides information on the polarizability of bonds and is particularly useful for symmetric vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Strong | C-H stretch (asymmetric) |

| ~2940 | Strong | C-H stretch (symmetric) |

| ~1740 | Weak | C=O stretch (ester) |

| ~1440 | Medium | C-H bend (methyl) |

| ~800 | Strong | Si-C stretch |

| ~600-700 | Strong | Si-O symmetric stretch |

Data are predicted based on characteristic Raman shifts for silanes and esters.[9]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid samples like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[10]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[6][10] this compound is reactive with water, so an anhydrous solvent is crucial.[4]

-

Gently vortex or sonicate the mixture to ensure complete dissolution.[10]

-

Transfer the solution to a clean 5 mm NMR tube.[10]

-

Wipe the outside of the NMR tube with a lint-free tissue.[10]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[10]

-

Shim the magnetic field to optimize homogeneity and improve spectral resolution.[10]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[10]

-

Acquire the spectrum using appropriate pulse sequences and parameters (e.g., number of scans, relaxation delay).[11] For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

FTIR Spectroscopy Protocol

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) or transmission methods can be used.

ATR-FTIR Method:

-

Sample Preparation :

-

Data Acquisition :

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Obtain the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[12]

-

Transmission Method:

-

Sample Preparation :

-

Data Acquisition :

-

Acquire a background spectrum of the empty beam path.

-

Place the sample in the beam path and acquire the sample spectrum.

-

Raman Spectroscopy Protocol

-

Sample Preparation :

-

Data Acquisition :

-

Place the sample in the spectrometer's sample holder.

-

Focus the laser onto the sample.[16]

-

Set the appropriate laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.

-

Acquire the Raman spectrum. The spectral range will depend on the instrument and the desired vibrational modes to be observed.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a liquid sample.

References

- 1. This compound | C8H14O6Si | CID 87244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound [stenutz.eu]

- 4. gelest.com [gelest.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of silanes and of siloxanes formation by Raman spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. rsc.org [rsc.org]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. spiedigitallibrary.org [spiedigitallibrary.org]

- 18. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 19. southernscientific.co.uk [southernscientific.co.uk]

An In-depth Technical Guide to the Thermal Degradation and Stability of Ethyltriacetoxysilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyltriacetoxysilane (ETAS) is a crucial crosslinking agent, primarily utilized in the formulation of room-temperature-vulcanizing (RTV) silicone sealants and adhesives. Its reactivity, particularly with moisture, is central to its function in forming durable polysiloxane networks. While the hydrolytic degradation of ETAS is well-understood as the cornerstone of its curing mechanism, its thermal degradation and stability in the absence of moisture are less documented. This technical guide provides a comprehensive overview of the current understanding of the thermal behavior of this compound, drawing upon available data and analogous chemical principles. It covers the known thermal properties, decomposition products, and proposed degradation pathways. This document also outlines detailed experimental protocols for the analytical techniques used to characterize the thermal stability of silane (B1218182) compounds, aiming to equip researchers with the necessary tools for further investigation in this area.

Introduction

This compound (C8H14O6Si), a member of the acetoxysilane family, is a colorless to light yellow liquid with a characteristic acrid odor of acetic acid.[1] Its primary industrial application is as a crosslinking agent in acetoxy-cure silicone systems.[2][3] The curing process is initiated by the hydrolysis of the acetoxy groups in the presence of atmospheric moisture, which liberates acetic acid and forms reactive silanol (B1196071) intermediates. These silanols then undergo condensation reactions to form a stable, three-dimensional siloxane network.[4]

While this moisture-curing mechanism is the intended and desired reaction pathway in its applications, the intrinsic thermal stability of this compound is a critical parameter for its storage, handling, and performance in applications where it might be exposed to elevated temperatures. Understanding the thermal degradation of ETAS is essential for predicting its shelf-life, ensuring safety during processing, and evaluating its suitability for high-temperature applications.

This guide synthesizes the available information on the thermal degradation and stability of this compound, presents relevant quantitative data in a structured format, details common experimental methodologies for its analysis, and provides visual representations of the key chemical processes.

Physicochemical and Thermal Properties

Table 1: Physicochemical and Thermal Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C8H14O6Si | [5] |

| Molecular Weight | 234.28 g/mol | [5] |

| Appearance | Clear to light yellow liquid | [1] |

| Odor | Acrid, vinegar-like | [1] |

| Boiling Point | 107 - 108 °C @ 8 mm Hg | [6] |

| Melting Point | 7 - 9 °C | |

| Density | 1.143 g/cm³ | [6] |

| Flash Point | 106 °C | [6] |

| Decomposition Temperature | No definitive data available | [6] |

| Vapor Pressure | 4 mm Hg @ 98°C | [6] |

| Solubility | Reacts with water | [6] |

Thermal Degradation Pathway and Products

Direct experimental studies detailing the thermal degradation mechanism of pure this compound are scarce. However, based on the general principles of silane and polysiloxane thermal decomposition, a plausible pathway can be proposed. The primary hazardous decomposition products of ETAS when heated are cited as acetic acid and organic acid vapors.[6]

The degradation of the cured silicone network, which is formed from ETAS, has been studied more extensively. Pyrolysis of polydimethylsiloxane (B3030410) (PDMS)-based silicone sealants primarily yields cyclic siloxanes, such as hexamethylcyclotrisiloxane (B157284) (D3) and octamethylcyclotetrasiloxane (B44751) (D4).[7][8] This suggests that at high temperatures, the Si-O backbone of the polymer undergoes rearrangement.

For ETAS itself, thermal degradation in an inert atmosphere would likely involve the homolytic cleavage of the Si-C and Si-O bonds. The presence of the ethyl group and acetoxy groups introduces multiple potential fragmentation points. A hypothetical thermal degradation pathway is illustrated below. It is crucial to emphasize that this is a proposed mechanism and requires experimental verification.

Caption: Proposed thermal degradation pathway of this compound.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and degradation of this compound, a combination of thermoanalytical techniques is required. The following sections detail the methodologies for the most relevant experimental approaches.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of pure this compound (typically 2-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative thermogravimetric, DTG, curve), and the percentage of mass loss at different temperature ranges.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-10 mg) is hermetically sealed in an aluminum or stainless steel pan. An empty, sealed pan is used as a reference.

-

Atmosphere: A purge of inert gas (e.g., nitrogen) is maintained over the sample and reference pans.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic events such as melting, boiling, and decomposition. The enthalpy changes associated with these transitions can also be quantified.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: A small, precise amount of this compound is placed in a pyrolysis tube or on a sample holder.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 300 °C, 500 °C, 700 °C) in an inert atmosphere (e.g., helium).

-

GC Separation: The resulting pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection and Identification: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared to spectral libraries for compound identification.

Caption: Experimental workflow for the thermal analysis of this compound.

Hydrolytic vs. Thermal Degradation

It is imperative to distinguish between the hydrolytic and thermal degradation of this compound, as these processes are fundamentally different and lead to distinct products.

-

Hydrolytic Degradation: Occurs in the presence of water, even at ambient temperatures. It is an intended reaction for the curing of silicone sealants. The primary by-product is acetic acid, and the main product is a polysiloxane network.[4]

-

Thermal Degradation: Occurs at elevated temperatures in the absence of water. This is an unintended degradation pathway that can compromise the material's integrity. The degradation products are likely to be a complex mixture of organic fragments and siloxane oligomers.

The relationship between these two degradation pathways is important in practical applications. The presence of moisture can significantly lower the temperature at which degradation begins, as hydrolysis can initiate further decomposition reactions.

Caption: Comparison of hydrolytic and thermal degradation pathways of this compound.

Conclusion

This compound is a compound of significant industrial importance, primarily due to its role as a crosslinking agent in silicone formulations. While its hydrolytic chemistry is the basis for its main application, a thorough understanding of its thermal stability and degradation is crucial for ensuring its safe handling, storage, and performance in thermally demanding environments.

This technical guide has summarized the currently available information on the thermal properties and degradation of this compound. It is evident that there is a notable gap in the scientific literature regarding specific, quantitative data on the thermal decomposition of the pure compound. The proposed degradation pathway is based on general chemical principles and awaits experimental validation.

The detailed experimental protocols provided herein for TGA, DSC, and Py-GC-MS offer a roadmap for researchers to systematically investigate the thermal behavior of this compound. Such studies would be invaluable for generating the data needed to create a complete and predictive model of its thermal stability, ultimately contributing to the development of more robust and reliable materials.

References

- 1. Acetoxy Silane Series | Best Acetoxy Silane Series Suppliers [3ncomposites.com]

- 2. Acetoxy Silane as Acetoxy Silicone Sealants | SiSiB SILICONES [sinosil.com]

- 3. nbinno.com [nbinno.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. innospk.com [innospk.com]

- 6. gelest.com [gelest.com]

- 7. mdpi.com [mdpi.com]

- 8. Determination of factors affecting silicone sealant aging and weathering with a novel evolved gas analysis and thermal desorption- pyrolysis gas chromatography - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide to the Reaction of Ethyltriacetoxysilane with Hydroxylated Surfaces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction of ethyltriacetoxysilane (ETAS) with hydroxylated surfaces. ETAS is a versatile silane (B1218182) coupling agent widely used for surface modification to enhance adhesion, improve durability, and alter surface properties of various materials. This document details the underlying reaction mechanisms, provides actionable experimental protocols for different substrates, presents key quantitative data, and includes visualizations of the chemical pathways and experimental workflows.

Core Concepts: The Chemistry of this compound Modification

This compound (ETAS) is an organosilane with the chemical formula CH₃CH₂Si(OCOCH₃)₃. Its utility as a surface modifying agent stems from its ability to react with hydroxyl (-OH) groups present on a wide range of substrates, including silica (B1680970), metal oxides, and certain polymers. The overall process, known as silanization, creates a durable covalent bond between the silicon atom and the surface, effectively changing the surface chemistry.

The reaction mechanism proceeds in two primary stages: hydrolysis and condensation.

Hydrolysis: In the presence of water, ETAS rapidly hydrolyzes to form ethylsilanetriol (CH₃CH₂Si(OH)₃) and acetic acid (CH₃COOH) as a byproduct.[1][2] This reaction is exceptionally fast, with a reported half-life of less than 13 seconds at a neutral pH of 7.[1][2] The presence of acetic acid can catalyze further hydrolysis.

Condensation: The newly formed, highly reactive ethylsilanetriol molecules can then undergo condensation in two ways:

-

Surface Condensation: The silanol (B1196071) groups of ethylsilanetriol react with the hydroxyl groups on the substrate surface, forming stable siloxane bonds (Si-O-Substrate) and releasing water. This is the primary reaction for surface modification.

-

Self-Condensation: Ethylsilanetriol molecules can also react with each other to form a cross-linked polysiloxane network on the surface. The extent of this self-condensation is influenced by the reaction conditions, such as the concentration of ETAS and the amount of available water.[1][2]

The following diagram illustrates the overall reaction pathway of ETAS with a hydroxylated surface.

Caption: General reaction pathway of this compound with a hydroxylated surface.

Quantitative Data

The following tables summarize key quantitative data for this compound and the effects of silanization.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17689-77-9 | [3] |

| Molecular Formula | C₈H₁₄O₆Si | [4] |

| Molecular Weight | 234.28 g/mol | [4] |

| Boiling Point | 227 °C at 1013 hPa | [1] |

| Melting Point | 8.4 °C | [1] |

| Vapor Pressure | 0.05 hPa at 20 °C | [1] |

| Water Solubility | Estimated 42 g/L (hydrolytically unstable) | [1] |

| Hydrolysis Half-life (pH 7) | < 13 seconds | [1][2] |

Table 2: Representative Effects of Silanization on Surface Properties

| Parameter | Before Silanization (Typical) | After Silanization (Typical) | Characterization Method |

| Water Contact Angle (on Glass) | < 20° | 70 - 90° | Goniometry |

| Surface Free Energy (on Silica) | High | Low | Contact Angle Analysis |

| Surface Hydroxyl Group Density | High | Significantly Reduced | Titration, TGA, XPS |

| Adhesion to Polymers | Variable | Significantly Improved | Peel test, Lap shear test |

Experimental Protocols

Detailed methodologies for the surface modification of common hydroxylated substrates with this compound are provided below.

General Workflow for Surface Modification

The following diagram outlines the general workflow for a typical silanization experiment.

Caption: A generalized workflow for the surface modification process using this compound.

Protocol for Silanization of Glass or Silica Surfaces

This protocol details the modification of glass slides or silica particles.

Materials:

-

Glass slides or silica particles

-

This compound (ETAS)

-

Anhydrous toluene (B28343) or ethanol

-

Deionized water

-

Acetone

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH)

-

Oven

-

Sonicator

-

Beakers and appropriate glassware

Procedure:

-

Surface Cleaning and Activation:

-

Thoroughly clean the glass or silica substrate by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

-

To generate a high density of surface hydroxyl groups, activate the surface using one of the following methods:

-

Acid Activation: Immerse the substrate in a 1M solution of HCl or H₂SO₄ for 30 minutes, followed by copious rinsing with deionized water.

-

Base Activation: Immerse the substrate in a 1M solution of NaOH or NH₄OH for 30 minutes, followed by thorough rinsing with deionized water.

-

Plasma Treatment: Expose the substrate to an oxygen or air plasma for 5-10 minutes.

-

-

Dry the cleaned and activated substrate in an oven at 110-120 °C for at least 1 hour and then allow it to cool in a desiccator.

-

-

Silane Solution Preparation:

-

In a fume hood, prepare a 1-5% (v/v) solution of ETAS in anhydrous toluene or ethanol. The use of an anhydrous solvent is crucial to control the hydrolysis reaction. A small, controlled amount of water (e.g., 0.1-0.5% v/v) can be added to the solvent to initiate hydrolysis just before the reaction.

-

-

Silanization Reaction:

-

Immerse the dried substrate in the freshly prepared ETAS solution.

-

Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation. The reaction time can be optimized depending on the desired surface coverage.

-

-

Rinsing:

-

Remove the substrate from the silane solution and rinse it thoroughly with fresh anhydrous solvent (toluene or ethanol) to remove any physisorbed silane molecules.

-

-

Curing:

-

Cure the coated substrate in an oven at 110-120 °C for 30-60 minutes. This step promotes the formation of stable covalent bonds between the silane and the surface and encourages cross-linking of the siloxane layer.

-

-

Storage:

-

Store the silanized substrates in a desiccator to prevent further reaction with atmospheric moisture.

-

Protocol for Silanization of Hydroxylated Polymer Surfaces

This protocol is suitable for polymers that possess surface hydroxyl groups, such as polyvinyl alcohol (PVA) or cellulose-based materials.

Materials:

-

Hydroxylated polymer substrate

-

This compound (ETAS)

-

Anhydrous solvent compatible with the polymer (e.g., ethanol, isopropanol, or a mixture)

-

Deionized water

-

Oven (if the polymer is thermally stable)

-

Beakers and appropriate glassware

Procedure:

-

Surface Preparation:

-

Ensure the polymer surface is clean and free of contaminants. This may involve gentle washing with a suitable solvent and drying.

-

For some polymers, a pre-treatment step to increase the number of surface hydroxyl groups may be necessary. This could involve mild oxidation or plasma treatment, depending on the polymer's chemical resistance.

-

Thoroughly dry the polymer substrate before silanization. For thermally sensitive polymers, vacuum drying at a low temperature is recommended.

-

-

Silane Solution Preparation:

-

Prepare a 1-5% (v/v) solution of ETAS in a suitable anhydrous solvent. As with inorganic substrates, a controlled amount of water can be added to initiate hydrolysis.

-

-

Silanization Reaction:

-

Immerse the polymer substrate in the ETAS solution or apply the solution to the surface via spin-coating or dip-coating.

-

The reaction is typically carried out at room temperature for 1-4 hours. For some systems, gentle heating (e.g., 40-60 °C) may accelerate the reaction, provided the polymer is stable at that temperature.

-

-

Rinsing:

-

Rinse the modified polymer with the fresh anhydrous solvent to remove unreacted silane.

-

-

Curing:

-

Curing conditions will depend on the thermal stability of the polymer.

-

For thermally stable polymers, oven curing at 80-110 °C for 30-60 minutes is effective.

-

For heat-sensitive polymers, curing can be done at room temperature for 24 hours or under vacuum at a slightly elevated temperature.

-

-

Characterization of Modified Surfaces

The success of the silanization process can be verified using a variety of surface analysis techniques.

Table 3: Common Techniques for Characterizing ETAS-Modified Surfaces

| Technique | Information Obtained |

| Contact Angle Goniometry | Provides a quantitative measure of the change in surface wettability (hydrophobicity/hydrophilicity). An increase in the water contact angle on a hydrophilic substrate indicates successful silanization. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Can detect the presence of Si-O-Si and Si-O-C bonds, as well as the disappearance of surface Si-OH groups. |

| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition of the surface, confirming the presence of silicon and allowing for the determination of the Si/Substrate atomic ratio. |

| Atomic Force Microscopy (AFM) | Can be used to assess changes in surface morphology and roughness after silanization. |

| Thermogravimetric Analysis (TGA) | Can be used to quantify the amount of grafted silane by measuring the weight loss upon thermal decomposition of the organic ethyl groups. |

The following diagram illustrates a typical characterization workflow.

Caption: A typical workflow for the characterization of surfaces modified with this compound.

Conclusion

The reaction of this compound with hydroxylated surfaces is a robust and versatile method for surface modification. By understanding the fundamental principles of hydrolysis and condensation, and by following well-defined experimental protocols, researchers can effectively tailor the surface properties of a wide range of materials. The quantitative data and characterization techniques outlined in this guide provide the necessary tools to control and verify the silanization process, enabling advancements in fields ranging from materials science to drug development.

References

A Technical Guide to the Formation of Self-Assembled Monolayers with Ethyltriacetoxysilane

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles and practices involved in the formation of self-assembled monolayers (SAMs) using ethyltriacetoxysilane (ETAS). It covers the fundamental reaction mechanisms, detailed experimental protocols, characterization techniques, and key factors influencing the quality of the resulting monolayer.

Introduction to this compound (ETAS) and Self-Assembled Monolayers (SAMs)

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate surface. They are a cornerstone of surface science and nanotechnology, enabling precise control over interfacial properties such as wettability, adhesion, and biocompatibility. Silane-based SAMs are particularly prevalent for modifying oxide-containing surfaces like silicon, glass, and various metal oxides.

This compound (ETAS), with the chemical formula C₈H₁₄O₆Si, is a versatile organosilane compound used as a crosslinking agent, adhesion promoter, and surface modifier.[1][2] Its three acetoxy groups are highly reactive toward water, making it an effective precursor for the formation of robust, covalently bonded SAMs. The formation process is primarily driven by the hydrolysis of the acetoxy groups followed by condensation with surface hydroxyls and adjacent silane (B1218182) molecules.[3][4]

Core Mechanism of ETAS SAM Formation

The creation of an ETAS SAM is a multi-step process that relies on the presence of water and a hydroxylated substrate surface. The mechanism can be broken down into three primary stages: hydrolysis, physisorption, and condensation.

2.1 Hydrolysis The process begins with the rapid hydrolysis of ETAS in the presence of trace amounts of water, either from the atmosphere or adsorbed on the substrate. Each of the three acetoxy groups reacts with a water molecule to yield ethylsilanetriol (EST) and acetic acid as a byproduct.[4][5] This reaction is exceptionally fast, with a half-life of less than 13 seconds in moist environments.[3][4]

2.2 Physisorption The newly formed, highly polar ethylsilanetriol molecules adsorb onto the hydroxyl-rich surface of the substrate (e.g., Si-OH groups on a silicon wafer) through hydrogen bonding.

2.3 Condensation (Covalent Linkage) This is the final, monolayer-forming step. The hydroxyl groups of the adsorbed ethylsilanetriol molecules undergo condensation reactions. They form covalent siloxane bonds (Si-O-Si) with the hydroxyl groups on the substrate, grafting the molecule to the surface.[6] Simultaneously, lateral condensation occurs between adjacent silanetriol molecules, creating a cross-linked, polymeric network that constitutes the stable and robust self-assembled monolayer.[6]

Factors Influencing SAM Quality

The successful formation of a dense, uniform ETAS monolayer depends on careful control of several experimental parameters.

-

Water Content: While essential for hydrolysis, excess water in the bulk deposition solution can lead to premature polymerization and aggregation of silane molecules, resulting in a disordered, multilayer film instead of a monolayer.[7][8] The ideal condition is a trace amount of water on the substrate surface and an anhydrous solvent for the deposition solution.[9]

-

Substrate Preparation: The substrate must be scrupulously clean and possess a high density of surface hydroxyl (-OH) groups to facilitate covalent bonding. Contaminants can inhibit uniform SAM formation.[10]

-

Solvent: The solvent for the ETAS solution must be anhydrous to prevent premature reaction. Toluene (B28343) or hexane (B92381) are common choices.[9]

-

Concentration and Time: The concentration of the ETAS solution and the immersion time of the substrate are critical. While initial adsorption can be rapid, longer immersion times (e.g., several hours) often lead to better packing and a more ordered monolayer.[11]

-

Temperature and Curing: Deposition is typically performed at room temperature. A post-deposition baking or curing step can promote further cross-linking within the monolayer, enhancing its stability.[9]

Experimental Protocols and Characterization

This section provides a generalized protocol for forming an ETAS SAM on a silicon wafer and summarizes key techniques for its characterization.

4.1 Detailed Experimental Protocol: ETAS SAM on Silicon Wafer

This protocol is a composite of standard procedures for silanization.[9][12]

Materials and Reagents:

-

Silicon wafers

-

This compound (ETAS)

-

Anhydrous toluene (or hexane)

-

Sulfuric acid (H₂SO₄)

-

30% Hydrogen peroxide (H₂O₂)

-

Isopropyl alcohol

-

Deionized (DI) water

-

High-purity nitrogen gas

-

Glass or polypropylene (B1209903) containers[10]

Workflow Diagram:

Step-by-Step Procedure:

-

Substrate Cleaning and Hydroxylation:

-

Prepare a piranha solution by carefully adding 3 parts concentrated H₂SO₄ to 1 part 30% H₂O₂. (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials).

-

Immerse silicon wafers in the piranha solution for 15-30 minutes to clean and generate surface hydroxyl groups.

-

Remove wafers and rinse extensively with DI water.

-

Dry the wafers under a stream of high-purity nitrogen gas. Use immediately.[9]

-

-

SAM Deposition:

-

In an inert atmosphere (e.g., a glove box) or a fume hood, prepare a 1-5 mM solution of ETAS in anhydrous toluene.

-

Place the cleaned, dry wafers in a container and submerge them in the ETAS solution. Seal the container to prevent exposure to atmospheric moisture.

-

Allow the deposition to proceed for 1-2 hours at room temperature.

-

-

Rinsing and Curing:

-

Remove the wafers from the solution and rinse sequentially with fresh anhydrous toluene and then isopropyl alcohol to remove any non-covalently bonded (physisorbed) molecules.

-

Dry the wafers again with nitrogen gas.

-

To ensure a stable and cross-linked monolayer, bake the wafers in an oven at 110-120°C for 30-60 minutes.[9]

-

4.2 Characterization of the SAM

The quality and properties of the resulting monolayer can be assessed using several surface-sensitive techniques.

| Technique | Information Provided | Typical Result for Alkylsilane SAM |

| Contact Angle Goniometry | Measures surface wettability (hydrophobicity/hydrophilicity). A significant change in the water contact angle indicates successful surface modification.[13] | An increase in water contact angle from ~10-20° (for clean SiO₂) to >90-110° indicates the formation of a hydrophobic ethyl-terminated monolayer.[12] |

| Ellipsometry | Measures the thickness of the thin film on the substrate with sub-nanometer resolution.[14] | A uniform thickness of ~1-2 nm is expected for a well-formed monolayer of a small-molecule silane.[14][15] |

| Atomic Force Microscopy (AFM) | Provides a topographical image of the surface, revealing uniformity, smoothness, and the presence of defects or aggregates. | A high-quality SAM will show a very low surface roughness (Sq RMS < 1 nm). Increased roughness can indicate molecular aggregation. |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the surface, confirming the presence of silicon, carbon, and oxygen from the SAM and the disappearance of substrate signals.[7] | Detection of a C 1s signal and an appropriate Si 2p signal corresponding to the siloxane network confirms the presence of the monolayer. |

Data Presentation: Representative Properties of Silane SAMs

While specific quantitative data for ETAS SAMs is not widely published, the following table summarizes representative data for similar short-chain tri-functional silane SAMs on silicon substrates to illustrate the expected changes upon successful monolayer formation.

| Parameter | Before SAM Formation (Clean SiO₂) | After SAM Formation (Representative) | Reference |

| Water Contact Angle | 10° - 23° | > 90° | [12] |

| Layer Thickness (Ellipsometry) | 0 nm (by definition) | 1.2 ± 0.4 nm (for APTES) | [14] |

| Surface Roughness (Sq RMS) | < 0.5 nm | < 1.0 nm (can increase with aggregation) | [14] |

Applications in Drug Development and Research

The ability to precisely tailor surface properties with ETAS and other silanes is highly valuable in the life sciences.

-

Biosensor Development: SAMs provide an ideal platform for the covalent immobilization of biomolecules such as antibodies, enzymes, or nucleic acids.[14][16] This is a critical step in creating biosensors for diagnostics and drug screening, where specific binding events on the surface are translated into a measurable signal.[17]

-

Cell Culture Surfaces: The surface energy and chemistry of cell culture substrates can be controlled to study cell adhesion, proliferation, and differentiation.

-

Microfluidics and Microarrays: In "lab-on-a-chip" devices, SAMs can be patterned to create hydrophobic and hydrophilic regions, enabling precise control over fluid flow and droplet manipulation for high-throughput screening of drug candidates.[9]

Conclusion

The formation of self-assembled monolayers using this compound is a robust and effective method for modifying oxide surfaces. The process is governed by a rapid hydrolysis-condensation mechanism that, when properly controlled, results in a covalently bonded, cross-linked molecular layer. By carefully managing experimental conditions, particularly water content and substrate cleanliness, researchers can create high-quality SAMs with tailored properties. These functionalized surfaces are enabling technologies with significant applications in biosensing, diagnostics, and various stages of the drug development pipeline.

References

- 1. datahorizzonresearch.com [datahorizzonresearch.com]

- 2. This compound,cas:17689-77-9,ETAS Hengda Chemical [hengdasilane.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. scribd.com [scribd.com]

- 6. Self-Assembled Monolayers | [gelest.com]

- 7. Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology. | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. fkf.mpg.de [fkf.mpg.de]

- 13. dataphysics-instruments.com [dataphysics-instruments.com]

- 14. Design and Optimization of a Biosensor Surface Functionalization to Effectively Capture Urinary Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Quantum Mechanical Insights into the Reactivity of Ethyltriacetoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum mechanical studies concerning the reaction mechanisms of Ethyltriacetoxysilane (ETAS). While direct comprehensive quantum mechanical data for ETAS is not abundant in publicly accessible literature, this guide synthesizes available information on analogous systems, such as Mthis compound (MTAS), and general silane (B1218182) chemistry to offer a robust theoretical framework for understanding its reactivity. The primary focus is on the hydrolysis and condensation reactions, which are fundamental to the applications of ETAS as a crosslinking agent, particularly in the formation of silicone networks.

Core Reaction Mechanisms: Hydrolysis and Condensation

This compound is highly susceptible to hydrolysis, a reaction that initiates the curing process of silicone sealants. This process involves the stepwise substitution of the acetoxy groups with hydroxyl groups upon interaction with water, leading to the formation of a reactive silanetriol and acetic acid as a byproduct. The generated silanol (B1196071) groups are highly reactive and readily undergo condensation reactions to form stable siloxane (Si-O-Si) bonds, resulting in a cross-linked polymer network.

The overall reaction can be summarized in two main stages:

-

Hydrolysis: The acetoxy groups of ETAS are replaced by hydroxyl groups.

-

Condensation: The resulting silanol intermediates react with each other to form a siloxane network, releasing water.

Computational Approaches to Understanding ETAS Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of these reaction mechanisms. These computational methods allow for the determination of transition state structures, activation energies, and reaction thermodynamics, providing insights that are often difficult to obtain through experimental means alone.

Experimental Protocols: A Generalized Computational Methodology

-

Model System Selection: A representative model of the reacting system is chosen. For the hydrolysis of ETAS, this would involve a single molecule of this compound and one or more water molecules.

-

Geometry Optimization: The geometries of the reactants, transition states, and products are optimized using a selected level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31+G**.

-

Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface corresponding to the reaction barrier. This is often achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

-

Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain more accurate energy values.

-

Solvent Effects: The influence of a solvent, typically water, is often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to provide a more realistic representation of the reaction environment.

-

Software: Commonly used quantum chemistry software packages for these types of calculations include Gaussian, ORCA, and Spartan.

Quantitative Data from Analogous Systems

Direct quantitative data from quantum mechanical studies on this compound is scarce. However, studies on the closely related Mthis compound (MTAS) provide valuable insights. Computational modeling using DFT has been employed to predict the hydrolysis pathways of MTAS. These studies suggest that the activation energies for the release of acetic acid are in the range of approximately 25–30 kJ/mol[1]. This relatively low activation barrier is consistent with the observation that triacetoxysilanes undergo rapid hydrolysis in the presence of moisture.

For comparison, a summary of theoretical activation energies for the hydrolysis of different types of silanes is presented in the table below. It is important to note that these values are for analogous systems and serve to provide a general understanding of the energy barriers involved in silane hydrolysis.

| Silane System | Reaction Step | Level of Theory | Calculated Activation Energy (kJ/mol) | Reference |

| Mthis compound (analog) | Hydrolysis | DFT | ~25 - 30 | [1] |

| General Alkoxysilanes | Hydrolysis (Acid Catalyzed) | DFT | Varies with catalyst and solvent | [2] |

| General Alkoxysilanes | Hydrolysis (Base Catalyzed) | DFT | Varies with catalyst and solvent | [2] |

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical computational workflow for studying these reactions.

Caption: Stepwise hydrolysis of this compound.

Caption: Condensation of Ethylsilanetriol to form a siloxane network.

Caption: A typical workflow for quantum mechanical calculations of reaction pathways.

Conclusion

Quantum mechanical studies provide invaluable atomic-level insights into the reaction mechanisms of this compound and related compounds. While direct computational data for ETAS is limited, the analysis of analogous systems and the application of established computational protocols offer a strong foundation for understanding its hydrolysis and condensation reactions. The relatively low activation energy for hydrolysis, as suggested by studies on Mthis compound, underscores its high reactivity with water, a key characteristic for its role as a crosslinking agent. The computational workflows and reaction pathways detailed in this guide provide a framework for future research and a deeper understanding of the chemistry of this important class of molecules.

References

The Sol-Gel Chemistry of Ethyltriacetoxysilane: An In-depth Technical Guide for Pharmaceutical Research and Development

An exploration of the hydrolysis and condensation of Ethyltriacetoxysilane (ETAS) for the synthesis of advanced silica-based materials, with a focus on potential applications in drug delivery and biomedical science.

Executive Summary

This compound (ETAS) is a reactive organosilane that undergoes rapid hydrolysis and subsequent condensation to form a three-dimensional silica-based network. This sol-gel process offers a versatile platform for the synthesis of novel materials with tunable properties. While extensively utilized in industrial applications such as sealants and cross-linking agents, the potential of ETAS in the pharmaceutical and biomedical fields, particularly in drug delivery, is an emerging area of significant interest. This technical guide provides a comprehensive overview of the fundamental sol-gel chemistry of ETAS, including its reaction mechanisms, influencing factors, and potential pathways for its application in the development of advanced drug delivery systems. Detailed, adaptable experimental protocols and quantitative data are presented to equip researchers and scientists with the foundational knowledge to explore this promising frontier.

Introduction to the Sol-Gel Chemistry of this compound

The sol-gel process is a wet-chemical technique used for the fabrication of materials, typically metal oxides, from a chemical precursor. In the context of this compound (ETAS), the process initiates with the hydrolysis of the acetoxy groups, followed by the condensation of the resulting silanol (B1196071) groups to form a network of siloxane (Si-O-Si) bonds. This transition from a solution of precursors (the "sol") to a solid, porous network (the "gel") allows for the encapsulation of therapeutic agents and the formation of matrices for controlled release.

ETAS is a particularly reactive precursor due to the presence of three acetoxy groups, which are excellent leaving groups in the presence of water. This rapid hydrolysis distinguishes it from more commonly used alkoxysilanes like tetraethoxysilane (TEOS). The primary by-product of ETAS hydrolysis is acetic acid, a biocompatible and readily metabolized molecule.[1][2] The ethyl group attached to the silicon atom introduces organic character into the inorganic silica (B1680970) network, which can be leveraged to modify the material's properties, such as hydrophobicity and drug interaction.

Core Reaction Mechanisms: Hydrolysis and Condensation

The sol-gel chemistry of ETAS is fundamentally a two-step process: hydrolysis and condensation. These reactions occur sequentially and are influenced by a variety of experimental parameters.

Hydrolysis of this compound

The first step is the hydrolysis of the three acetoxy groups of ETAS in the presence of water to form ethylsilanetriol and three molecules of acetic acid. This reaction is exceptionally rapid, with a reported half-life of less than 13 seconds.[1][2]

Reaction: C₂H₅Si(OCOCH₃)₃ + 3H₂O → C₂H₅Si(OH)₃ + 3CH₃COOH

The speed of this reaction is a key consideration in experimental design, as it dictates the initial formation of reactive silanol monomers.

Condensation of Ethylsilanetriol

Following hydrolysis, the newly formed ethylsilanetriol monomers undergo condensation reactions to form siloxane bridges (Si-O-Si). This process can occur through two primary pathways:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water. Reaction: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

-

Alcohol/Acid Condensation: A silanol group reacts with a remaining acetoxy group (if hydrolysis is incomplete) to form a siloxane bond and a molecule of acetic acid. Reaction: ≡Si-OH + CH₃COOSi≡ → ≡Si-O-Si≡ + CH₃COOH

These condensation reactions continue, leading to the growth of oligomers and eventually a cross-linked, three-dimensional network that constitutes the gel. The condensation of silanols is influenced by both concentration and pH.[1][2]

Caption: Sol-gel reaction pathway of this compound.

Factors Influencing the Sol-Gel Process

The kinetics of hydrolysis and condensation, and consequently the final properties of the silica-based material, are highly dependent on several experimental parameters. Careful control of these factors is crucial for tailoring the material for specific drug delivery applications.

| Factor | Effect on Hydrolysis | Effect on Condensation | Impact on Final Material |